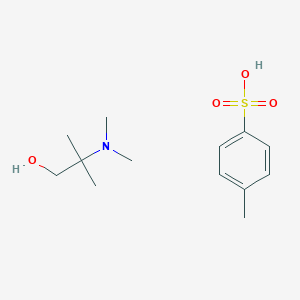
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is a chemical compound with the molecular formula C13H23NO4S. It is known for its unique structure, which includes a hydroxy group, a dimethylammonium group, and a toluene-p-sulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) typically involves the reaction of 2-hydroxy-1,1-dimethylethylamine with toluene-p-sulphonic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the dimethylammonium group can participate in ionic interactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium chloride
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium bromide
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium iodide
Uniqueness
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is unique due to the presence of the toluene-p-sulphonate group, which imparts distinct chemical properties. This group can enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions.
Propriétés
Numéro CAS |
10026-99-0 |
|---|---|
Formule moléculaire |
C13H23NO4S |
Poids moléculaire |
289.39 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3 |
Clé InChI |
JZFUBSFZOGZENZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
Key on ui other cas no. |
10026-99-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


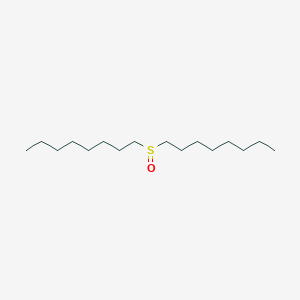
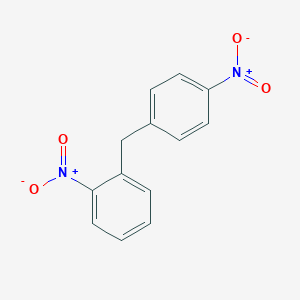
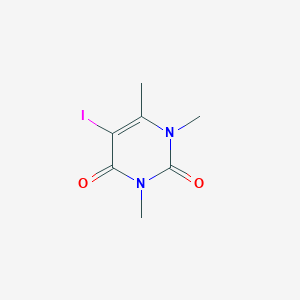
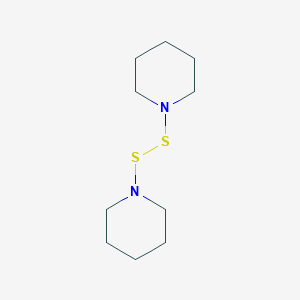
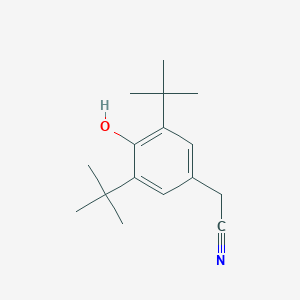
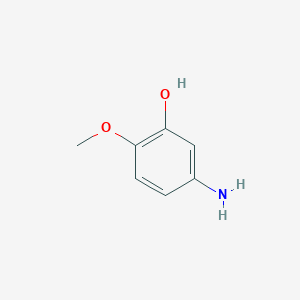
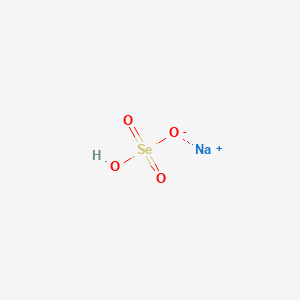
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
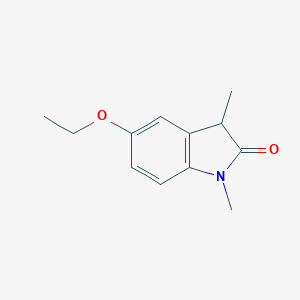
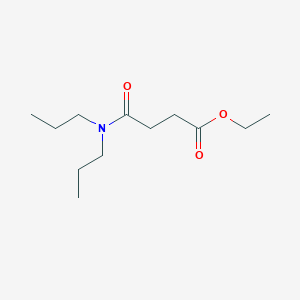
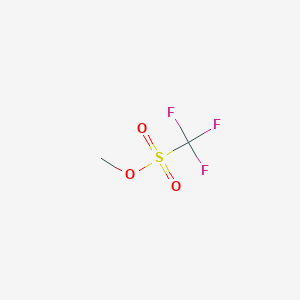
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
